molecular formula C21H23F3N2O3S B2516774 N-(4-(2-methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690245-29-5

N-(4-(2-methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2516774
CAS No.: 690245-29-5
M. Wt: 440.48
InChI Key: XMWVEQHMEPEXFN-UHFFFAOYSA-N
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Description

N-(4-(2-Methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a trifluoromethyl group at the meta position. The benzyl group at the sulfonamide nitrogen is further functionalized with a 2-methylpiperidine-1-carbonyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring may contribute to binding interactions through its basic nitrogen and conformational rigidity .

Properties

IUPAC Name

N-[[4-(2-methylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O3S/c1-15-5-2-3-12-26(15)20(27)17-10-8-16(9-11-17)14-25-30(28,29)19-7-4-6-18(13-19)21(22,23)24/h4,6-11,13,15,25H,2-3,5,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWVEQHMEPEXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine moiety, a trifluoromethyl group, and a benzenesulfonamide functional group. Its molecular formula is C17H20F3N2O2SC_{17}H_{20}F_{3}N_{2}O_{2}S, with a molecular weight of approximately 396.42 g/mol. The presence of the trifluoromethyl group is notable for its influence on biological activity, often enhancing lipophilicity and metabolic stability.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing sulfonamide and trifluoromethyl groups have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with similar substitutions exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent:

CompoundCell LineIC50 (μM)
DoxorubicinPACA252.1
Compound APACA244.4
Compound BHCT11617.8
Compound CHePG212.4

These results indicate that modifications to the piperidine structure can lead to enhanced anticancer properties through mechanisms such as apoptosis induction and inhibition of key oncogenic pathways (e.g., EGFR and KRAS down-regulation) .

2. Antibacterial Activity

The antibacterial properties of sulfonamides are well-documented. A related study showed that compounds with similar functional groups displayed minimum inhibitory concentrations (MICs) against Escherichia coli and Candida albicans. The most active compound had an MIC value of 4.88 µg/mL against Bacillus mycoides, indicating strong antibacterial activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit key enzymes involved in tumor progression and inflammation.
  • Interaction with Cellular Pathways : The structural features may facilitate binding to specific protein targets, modulating signaling pathways crucial for cell proliferation and survival.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of benzenesulfonamide derivatives in vitro against human cancer cell lines. The results indicated that modifications at the piperidine position significantly affected cytotoxicity, with some derivatives showing superior activity compared to established drugs .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of sulfonamide derivatives against various bacterial strains. The study found that the introduction of trifluoromethyl groups enhanced the compounds' effectiveness, suggesting that structural modifications can be strategically employed to optimize antibacterial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzenesulfonamide 3-(trifluoromethyl), 4-(2-methylpiperidine-1-carbonyl)benzyl ~460–500 (estimated) High lipophilicity (logP ~3.5), potential CNS penetration
Example 53 () Pyrazolo-pyrimidine + Benzenesulfonamide 2-fluoro-N-isopropylbenzamide, chromen-4-one 589.1 Anticancer activity (IC₅₀ <1 μM in SRB assays)
PFCs () Perfluorinated benzenesulfonamide Pentafluoroethyl, tris(trifluoromethyl) 700–900 Extreme chemical stability, environmental persistence
N-(4-Fluorobenzyl) derivatives () Acetamide + Triazole Thioacetamide, triazole 350–400 Moderate cytotoxicity (IC₅₀ ~10–50 μM)
Key Observations:
  • Trifluoromethyl vs. Fluorine: The target compound’s trifluoromethyl group provides greater electron-withdrawing effects and lipophilicity compared to mono-fluorinated analogues (e.g., Example 53 in ). This may enhance target binding and metabolic stability .
  • Piperidine vs.
  • Perfluorinated Compounds (PFCs) : Unlike the heavily fluorinated PFCs in , the target compound’s single trifluoromethyl group balances bioavailability and environmental safety .
Cytotoxicity and Mechanism:
  • The trifluoromethyl group may improve membrane permeability, leading to lower IC₅₀ values compared to non-fluorinated sulfonamides .
  • Example 53 : Demonstrated potent cytotoxicity in SRB assays (IC₅₀ <1 μM), attributed to its chromen-4-one and pyrazolo-pyrimidine moieties interfering with kinase signaling .
  • N-(4-Fluorobenzyl) Derivatives : Exhibited moderate cytotoxicity (IC₅₀ ~10–50 μM) in preliminary screens, likely due to thioacetamide-mediated redox modulation .
Metabolic Stability:
  • The piperidine ring in the target compound may reduce first-pass metabolism compared to smaller heterocycles (e.g., triazoles in ), enhancing oral bioavailability .

Physicochemical Properties

  • Solubility : The trifluoromethyl group and piperidine moiety likely confer moderate aqueous solubility (~10–50 μM), superior to heavily fluorinated PFCs () but inferior to polar derivatives like N-methylpyrimidin-2-amine () .
  • logP : Estimated logP of ~3.5 for the target compound aligns with CNS drug-like properties, contrasting with PFCs (logP >5) and simpler amides (logP ~2) in .

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